molecular formula C8H16O3 B144187 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol CAS No. 64001-06-5

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Cat. No.: B144187
CAS No.: 64001-06-5
M. Wt: 160.21 g/mol
InChI Key: NMPJHMFXHISVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is used in catalytic syntheses. For instance, palladium-catalyzed oxidative cyclization and methoxycarbonylation reactions utilize 4-yn-1-ols, leading to tetrahydrofurans (THFs) and methoxy-methyltetrahydrofurans (Gabriele et al., 2000).

Dehydration and Catalysis

Lanthanide oxides catalyze the vapor-phase dehydration of 1,4-butanediol, producing THF and 3-buten-1-ol (Igarashi et al., 2007). Similarly, ZrO2 catalysts are effective for producing 3-buten-1-ol and THF from 1,4-butanediol, with an emphasis on controlling by-products (Yamamoto et al., 2005).

Domino Reactions

A DABCO-catalyzed domino reaction using 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates produces substituted tetrahydrofuran derivatives (Liu et al., 2014).

Hydrogenation Studies

Research on the hydrogenation of 2-butyne-1,4-diol over carbon-supported palladium catalysts reveals a variety of products, including isopropoxy-tetrahydrofuran (Duncanson et al., 2005).

Oxidative Cross-Coupling

Visible-light mediated oxidative cross-coupling studies involving tetrahydrofuran focus on the activation of the C(sp3)-H bond, using molecular oxygen as an oxidant (Zhang et al., 2017).

Safety and Hazards

The safety information available suggests that contact with skin and eyes should be avoided. It is also recommended to avoid formation of dust and aerosols. Use of non-sparking tools is advised to prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

4-(oxolan-2-yloxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPJHMFXHISVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471608
Record name 2-(4'-hydroxybutoxy)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64001-06-5
Record name 2-(4'-hydroxybutoxy)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This second intermediate reaction product stream is then passed on through lines 20, 21, and 22 to third hydrogenation reactor 10. Additional hydrogen at an appropriate temperature can, if desired, be added from line 23 to the second intermediate reaction product mixture in line 21 in order to adjust the temperature of the resulting stream prior to entry to third hydrogenation reactor 10. This third hydrogenation reactor 10 contains a charge 24 of the manganese promoted copper hydrogenation catalyst DRD92/89A which is also available from Kvaerner Process Technology Limited. This catalyst is highly active for the conversion of the remaining dimethyl succinate but exhibits the surprising result that the content of the cyclic acetal, i.e. 2-(4′-hydroxybutoxy)-tetrahydrofuran, in the final product stream in line 25 is much reduced compared with the content of this compound in the second intermediate reaction product stream in line 19.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
89A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Customer
Q & A

Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?

A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.

Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?

A: Research suggests a multi-step purification process [, ]:

    Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?

    A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.